molecular formula C20H27NO2 B1451636 N-(2-Isobutoxybenzyl)-3-isopropoxyaniline CAS No. 1040684-47-6

N-(2-Isobutoxybenzyl)-3-isopropoxyaniline

Cat. No. B1451636
M. Wt: 313.4 g/mol
InChI Key: ZISZCEPXWIUYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” is a specialty product used for proteomics research . Its molecular formula is C20H27NO2 and it has a molecular weight of 313.44 .


Molecular Structure Analysis

The molecular structure of “N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” consists of 20 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“N-(2-Isobutoxybenzyl)-4-isopropoxyaniline” has a molecular weight of 313.44 . No other physical or chemical properties were found in the sources.

Scientific Research Applications

Chemical Synthesis and Modification

Research on compounds with similar structural features to N-(2-Isobutoxybenzyl)-3-isopropoxyaniline often focuses on chemical synthesis and modification techniques. For instance, compounds with benzyl and isopropyl groups have been utilized in the synthesis of oligoribonucleotides, showcasing methods for introducing protective groups to hydroxyl functions in nucleosides, which could be analogous to manipulating N-(2-Isobutoxybenzyl)-3-isopropoxyaniline for specific scientific applications (Takaku, Ito, & Imai, 1986).

Biological Activity and Drug Development

Compounds bearing benzyl and isopropoxy groups are often explored for their potential biological activities. For example, the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine and similar compounds can be driven by their anticipated high biological activities, such as antitumor, anticancer, and antithrombosis effects, with minimal toxic and carcinogenic impacts. This illustrates a potential avenue for N-(2-Isobutoxybenzyl)-3-isopropoxyaniline in pharmacological research (Popov, Korchagina, & Karataeva, 2013).

properties

IUPAC Name

N-[[2-(2-methylpropoxy)phenyl]methyl]-3-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-15(2)14-22-20-11-6-5-8-17(20)13-21-18-9-7-10-19(12-18)23-16(3)4/h5-12,15-16,21H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISZCEPXWIUYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1CNC2=CC(=CC=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Isobutoxybenzyl)-3-isopropoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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